SP-13786

Übersicht

Beschreibung

SP-13786, also known as UAMC-1110, is a novel and highly selective inhibitor of fibroblast activation protein (FAP). It has an inhibitory concentration (IC50) of 3.2 nanomolar. This compound also inhibits prolyl oligopeptidase (PREP) with an IC50 of 1.8 micromolar . This compound is primarily used in scientific research to study its effects on FAP and related enzymes.

Wissenschaftliche Forschungsanwendungen

Research Findings

- Inhibition of Lung Cancer Cell Migration and Invasion

- Impact on Prion Protein Fragmentation

- Bioluminescence Imaging Applications

Case Studies

Pharmacokinetics and Efficacy

This compound exhibits favorable pharmacokinetic properties with an IC50 value for FAP inhibition at approximately 3.2 nM. Its oral bioavailability has been reported at 51%, with a half-life of 3.2 hours in rat models . These characteristics suggest that this compound could be a viable candidate for therapeutic applications targeting FAP-related diseases.

Wirkmechanismus

Target of Action

SP-13786, also known as UAMC-1110, is a novel, potent, and highly selective inhibitor of Fibroblast Activation Protein (FAP) . FAP is a type II integral serine protease that is specifically expressed by activated fibroblasts . It also inhibits prolyl oligopeptidase (PREP) with an IC50 of 1.8 μM .

Mode of Action

This compound interacts with its primary target, FAP, by binding to it and inhibiting its activity. This inhibition occurs at low nanomolar concentrations, demonstrating the compound’s high potency . It also shows inhibitory activity and high selectivity against related dipeptidyl peptidases (DPPs) such as DPP4, DPP9, DPP2, and PREP .

Biochemical Pathways

FAP is related to multiple disease states involving remodeling of the extracellular matrix . By inhibiting FAP, this compound affects these biochemical pathways, potentially altering the course of diseases associated with FAP overexpression. The exact downstream effects of these alterations are still under investigation.

Pharmacokinetics

Pharmacokinetic evaluation in mice demonstrated that this compound has high oral bioavailability and a high plasma half-life . This suggests that the compound can be effectively absorbed and distributed in the body, and it remains in the system for a sufficient amount of time to exert its effects. It also has the potential to selectively and completely inhibit FAP in vivo .

Biochemische Analyse

Biochemical Properties

SP-13786 plays a significant role in biochemical reactions. It interacts with enzymes such as FAP and PREP . The compound exhibits low nanomolar inhibitory potency and high selectivity against these enzymes . The nature of these interactions involves the inhibition of the enzymatic activity of FAP and PREP, which are related to dipeptidyl peptidases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. Its influence on cell function is primarily through its impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to FAP and PREP, inhibiting their enzymatic activity . This inhibition can lead to changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known to interact with enzymes such as FAP and PREP

Transport and Distribution

It is known to interact with FAP and PREP

Subcellular Localization

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of SP-13786 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

- Formation of the quinoline ring.

- Introduction of the cyano group.

- Coupling of the pyrrolidine ring with the quinoline derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically synthesized in a controlled environment to maintain consistency and quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: SP-13786 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und zu verschiedenen Derivaten führen.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu Chinolinderivaten führen, während die Substitution verschiedene funktionelle Gruppen einführen kann .

Vergleich Mit ähnlichen Verbindungen

FAP-IN-1: Another potent inhibitor of FAP with similar inhibitory properties.

UAMC-1110: An alternative name for SP-13786, highlighting its role as a FAP inhibitor.

DPPIV Inhibitors: Compounds that inhibit dipeptidyl peptidase IV, related to FAP inhibition.

Uniqueness: this compound is unique due to its high selectivity and potency in inhibiting FAP and PREP. Its low nanomolar IC50 value makes it a valuable tool in research and potential therapeutic applications. The compound’s ability to selectively inhibit FAP without significantly affecting other related enzymes sets it apart from other inhibitors .

Biologische Aktivität

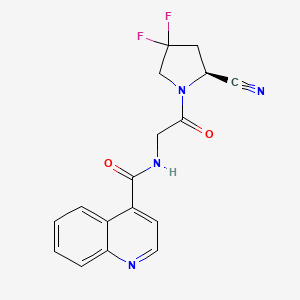

SP-13786, also known as UAMC-1110 or FAP-IN-1, is a potent and selective inhibitor of fibroblast activation protein (FAP), a serine protease highly expressed in the tumor microenvironment, particularly in cancer-associated fibroblasts. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to modulate the tumor stroma.

- Molecular Formula : C₁₇H₁₄F₂N₄O₂

- Molecular Weight : 344.32 g/mol

- IC50 Values :

- FAP: 3.2 nM

- Prolyl Endopeptidase: 1.8 μM

This compound functions by selectively inhibiting FAP, which plays a critical role in the remodeling of the extracellular matrix and the progression of various cancers. By inhibiting FAP, this compound may disrupt the supportive role that fibroblasts provide to tumors, potentially enhancing the efficacy of other therapeutic agents.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits high selectivity for FAP over other serine proteases. The compound's ability to inhibit FAP activity was confirmed through enzyme assays where it showed significant inhibition at low concentrations.

Table 1: In Vitro Activity of this compound

| Target | IC50 (nM) |

|---|---|

| Fibroblast Activation Protein (FAP) | 3.2 |

| Prolyl Endopeptidase | 1800 |

In Vivo Studies

Pharmacokinetic studies in rats indicated that this compound has an oral bioavailability of 51% and a half-life (T1/2) of approximately 3.2 hours, suggesting favorable absorption and sustained activity in biological systems. This pharmacokinetic profile supports its potential use in therapeutic settings.

Case Studies and Applications

Recent studies have explored the application of this compound in various cancer models:

- Urothelial Carcinoma : In situ activity staining using fluorescent probes based on this compound demonstrated selective detection of FAP in patient-derived tumor samples, highlighting its utility as a diagnostic tool in cancer pathology.

- Combination Therapies : Research indicates that when used in conjunction with chemotherapeutic agents, this compound may enhance anti-tumor efficacy by altering the tumor microenvironment, thereby improving drug delivery and effectiveness.

Eigenschaften

IUPAC Name |

N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O2/c18-17(19)7-11(8-20)23(10-17)15(24)9-22-16(25)13-5-6-21-14-4-2-1-3-12(13)14/h1-6,11H,7,9-10H2,(H,22,25)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOOCZVRHBHJRS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401131123 | |

| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448440-52-5 | |

| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448440-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes UAMC-1110 a promising candidate for targeting tumors?

A1: UAMC-1110 exhibits high affinity for FAP, an enzyme overexpressed in the tumor microenvironment, particularly by cancer-associated fibroblasts (CAFs) [, , ]. This selective targeting to the tumor microenvironment makes it potentially valuable for both imaging and therapeutic applications in various cancer types.

Q2: How does the dimerization of UAMC-1110 impact its effectiveness as a radiopharmaceutical?

A2: While monomeric UAMC-1110 shows promise in molecular imaging, its short tumor retention time limits its therapeutic potential, especially with radionuclides like Lutetium-177 and Actinium-225 that have longer half-lives []. Dimerization, as seen with DOTAGA.(SA.FAPi)2 and the novel DOTAGA.Glu.(FAPi)2, improves tumor retention and allows for better matching with the physical half-lives of therapeutic radionuclides [].

Q3: Has the effectiveness of UAMC-1110 in combination with other treatment modalities been explored?

A3: Yes, research has investigated the use of UAMC-1110 alongside radiotherapy in preclinical models of pancreatic ductal adenocarcinoma (PDAC) []. While the combination showed potential in enhancing anti-tumor T cell infiltration, it did not significantly improve survival, suggesting the need for further investigation and potential optimization with other therapeutic strategies [].

Q4: What are the challenges in developing selective activity-based probes for FAP using UAMC-1110?

A4: A key challenge lies in achieving selectivity for FAP over closely related enzymes like prolyl oligopeptidase (PREP) []. Researchers are actively working on novel probe designs based on the UAMC-1110 scaffold to address this challenge and enable more accurate quantification of enzymatically active FAP [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.